An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-2-oxobutanal
An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-2-oxobutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2-oxobutanal, also known as tert-butylglyoxal, is an alpha-ketoaldehyde of significant interest in various fields of chemical and biological research. Its unique structural features, combining a sterically hindered tert-butyl group with a reactive diketone moiety, impart distinct chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the chemical properties of 3,3-Dimethyl-2-oxobutanal, including its physical characteristics, reactivity, and spectral data. Detailed experimental protocols for its synthesis and analysis are also presented, alongside a discussion of its potential biological implications, particularly in the context of advanced glycation end product (AGE) formation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3,3-Dimethyl-2-oxobutanal is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 3,3-dimethyl-2-oxobutanal | [1] |
| Synonyms | tert-Butylglyoxal, t-butylglyoxal, 3,3-dimethyl-2-oxo-butanal | [1] |
| CAS Number | 4480-47-1 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 78-80 °C | [1] |
| Boiling Point | 128.2 °C at 760 mmHg (Predicted) | [1] |
| Density | 0.935 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [3] |
| InChI Key | ASONUAQLGIPYMA-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)(C)C(=O)C=O | [1][2] |
Spectral Data
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Mass Spectrometry: The PubChem database lists GC-MS data for 3,3-Dimethyl-2-oxobutanal, with major peaks observed at m/z values of 57, 41, and 29.[1]
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Infrared (IR) Spectroscopy: The IR spectrum of 3,3-Dimethyl-2-oxobutanal is expected to show strong characteristic absorption bands for the C=O stretching of the ketone and aldehyde functional groups.
Experimental Protocols
Synthesis of 3,3-Dimethyl-2-oxobutanal via Oxidation of 3,3-Dimethyl-2-butanol
A plausible and common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, 3,3-Dimethyl-2-oxobutanal can be prepared by the oxidation of 3,3-Dimethyl-2-butanol.[5][6][7] The following protocol is a generalized procedure based on common oxidation reactions like Swern or PCC oxidation.
Materials:
-
3,3-Dimethyl-2-butanol
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or reagents for Swern oxidation: oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine)
-
Anhydrous dichloromethane (DCM) as solvent
-
Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethyl-2-butanol in anhydrous DCM.
-
Oxidation:
-
For PCC Oxidation: Add PCC to the solution and stir the mixture at room temperature.
-
For Swern Oxidation: Cool the DCM solution of DMSO to -78 °C (dry ice/acetone bath). Slowly add oxalyl chloride, followed by the dropwise addition of a solution of 3,3-dimethyl-2-butanol in DCM. After stirring for a short period, add triethylamine and allow the reaction to warm to room temperature.
-
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3,3-Dimethyl-2-oxobutanal.[3]
Experimental Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of 3,3-Dimethyl-2-oxobutanal.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis and identification of 3,3-Dimethyl-2-oxobutanal. The sample is vaporized and separated based on its boiling point and polarity on a GC column, followed by detection and fragmentation in a mass spectrometer to confirm its molecular weight and structure.[1]
Chemical Reactivity and Potential Biological Signaling Pathways
As an α-ketoaldehyde, 3,3-Dimethyl-2-oxobutanal is expected to be a reactive electrophile. The two carbonyl groups are susceptible to nucleophilic attack, which is the basis for much of its chemical reactivity.
A significant area of interest for α-ketoaldehydes is their role in the formation of Advanced Glycation End Products (AGEs). AGEs are formed through a series of non-enzymatic reactions between reducing sugars or reactive dicarbonyl compounds, like 3,3-Dimethyl-2-oxobutanal, and the free amino groups of proteins, lipids, and nucleic acids.[8][9][10][11] The accumulation of AGEs has been implicated in the pathogenesis of various age-related diseases and diabetic complications.[8][9][12]
The initial step in this process is the formation of a Schiff base, which then undergoes rearrangements to form more stable Amadori products. Subsequent oxidation, dehydration, and cyclization reactions lead to the irreversible formation of a heterogeneous group of compounds collectively known as AGEs.[8]
Conceptual Pathway of AGE Formation:
Caption: A simplified diagram illustrating the formation of AGEs from 3,3-Dimethyl-2-oxobutanal.
Conclusion
3,3-Dimethyl-2-oxobutanal is a fascinating molecule with distinct chemical properties owing to its unique structure. This guide has provided a comprehensive overview of its known characteristics, plausible synthetic and analytical methodologies, and its potential role in biological processes such as the formation of advanced glycation end products. Further research into the specific biological activities and reaction mechanisms of this compound will undoubtedly open new avenues for its application in medicinal chemistry and drug development.
References
- 1. 3,3-Dimethyl-2-oxobutanal | C6H10O2 | CID 349972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3,3-dimethyl-2-oxobutanal (C6H10O2) [pubchemlite.lcsb.uni.lu]
- 3. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US7348459B2 - Process for the preparation of 3,3-dimethylbutanal - Google Patents [patents.google.com]
- 8. Advanced glycation products - WikiLectures [wikilectures.eu]
- 9. Advanced glycation end-products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention [mdpi.com]
- 11. Advanced Glycation End Products and Oxidative Stress in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methylglyoxal in living organisms: chemistry, biochemistry, toxicology and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
